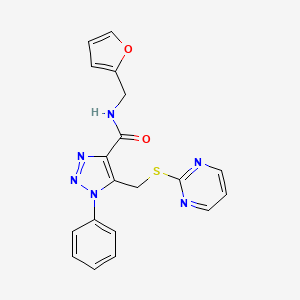

![molecular formula C17H19N5O3S B3004606 3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034597-77-6](/img/structure/B3004606.png)

3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

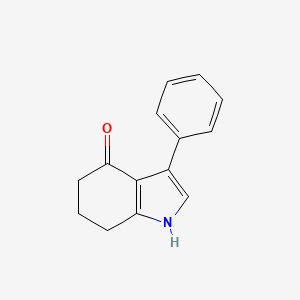

The compound "3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of thieno[3,2-d]pyrimidine with additional imidazole and piperidine substituents. This structure suggests potential biological activity, possibly as an inhibitor or a receptor modulator, given the common presence of imidazole and piperidine rings in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related imidazole and thieno[3,2-d]pyrimidine derivatives has been reported in the literature. For instance, imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been synthesized via regiospecific reactions involving 2-aminopyridines or 2-(or 4-)aminopyrimidines with dialkylaminoethanes . Additionally, the synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through oxidative cross-coupling of imidazo[1,2-a]pyridine compounds with methylketones using iodine in DMSO . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its role in histidine and histamine biochemistry and is often found in pharmaceuticals . The piperidine ring, a six-membered nitrogen-containing heterocycle, is frequently found in bioactive molecules and drugs due to its conformational flexibility and basicity .

Chemical Reactions Analysis

The compound's imidazole and piperidine moieties suggest that it could undergo various chemical reactions. Imidazole derivatives can participate in photochemical transformations to yield imidazo[1,5-a]pyridine-5,8-diones , while piperidine derivatives can be synthesized through reactions involving ester hydrolysis and subsequent hydrogenation . The thieno[3,2-d]pyrimidine core can be functionalized through reactions with halocarbonyl compounds and aminopyridines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of multiple heterocycles would likely result in a compound with significant aromatic character, potentially affecting its solubility and stability. The imidazole ring might confer basic properties, while the thieno[3,2-d]pyrimidine core could contribute to the compound's electronic properties and reactivity . The compound's molecular structure suggests it could have a range of interactions in biological systems, possibly leading to antimicrobial activity as seen in similar compounds .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a variety of biological activities. For example, derivatives of thieno[3,2-d]pyrimidine have shown promise as antibacterials, with moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis . Additionally, the synthesis of functionalized pyrimidine derivatives has been explored for their pharmaceutical relevance, with water-mediated, catalyst-free methods being developed for their preparation .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to various changes in cellular processes, contributing to their wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . These interactions can lead to changes in cellular processes and downstream effects .

Pharmacokinetics

The solubility of imidazole derivatives in water and other polar solvents suggests that they may have good bioavailability.

Result of Action

The wide range of biological activities of imidazole derivatives suggests that they can have various molecular and cellular effects .

Action Environment

The amphoteric nature of imidazole derivatives suggests that they may be influenced by changes in pH

Propiedades

IUPAC Name |

3-[1-[2-(2-methylimidazol-1-yl)acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-11-18-5-8-21(11)10-14(23)20-6-2-12(3-7-20)22-16(24)15-13(4-9-26-15)19-17(22)25/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRWGQYXAXZHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

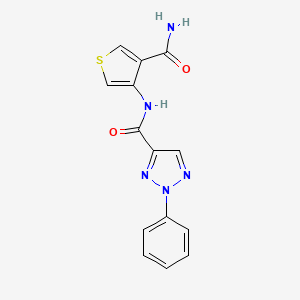

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)

![Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004524.png)

![Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3004525.png)

![N-(3-methylbutyl)-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3004530.png)

![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)

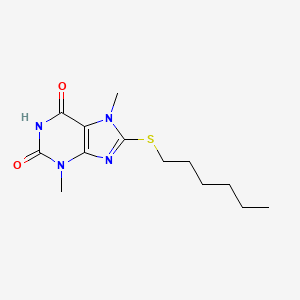

![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)

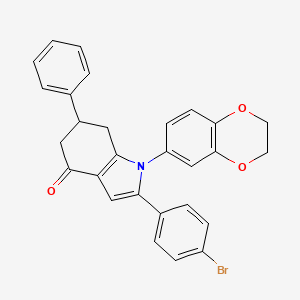

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)

![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)